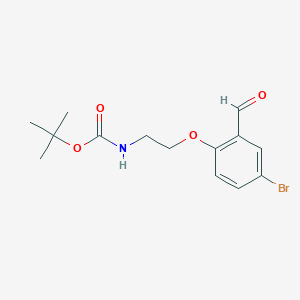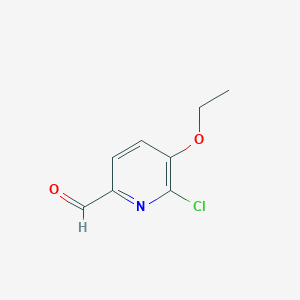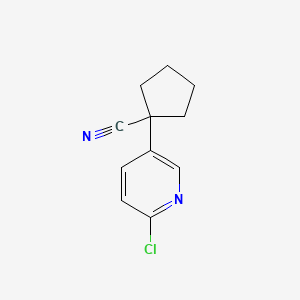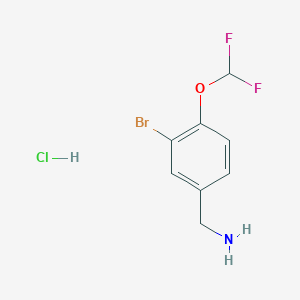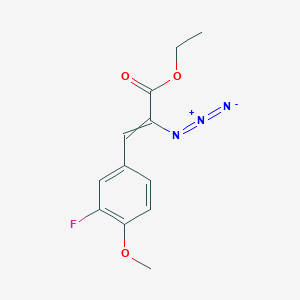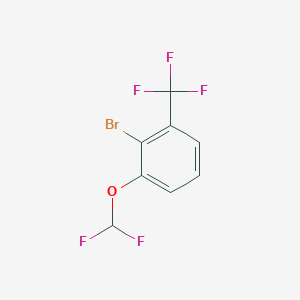
2-溴-1-(二氟甲氧基)-3-(三氟甲基)苯
描述
2-Bromo-1-(difluoromethoxy)-3-(trifluoromethyl)benzene is an organic compound that features a bromine atom, a difluoromethoxy group, and a trifluoromethyl group attached to a benzene ring
科学研究应用
2-Bromo-1-(difluoromethoxy)-3-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for research purposes.
作用机制
Target of Action
Compounds with a trifluoromethyl group often play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
Trifluoromethylation of carbon-centered radical intermediates is a common reaction in organic chemistry , which might be relevant to this compound.
生化分析
Biochemical Properties
2-Bromo-1-(difluoromethoxy)-3-(trifluoromethyl)benzene plays a crucial role in biochemical reactions, particularly in the context of radical trifluoromethylation. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with carbon-centered radical intermediates, facilitating the trifluoromethylation process
Cellular Effects
The effects of 2-Bromo-1-(difluoromethoxy)-3-(trifluoromethyl)benzene on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic flux . These effects are crucial for understanding how the compound can be used to manipulate cellular processes for therapeutic purposes.
Molecular Mechanism
At the molecular level, 2-Bromo-1-(difluoromethoxy)-3-(trifluoromethyl)benzene exerts its effects through various mechanisms. It binds to specific biomolecules, influencing their activity and function. For example, the compound has been shown to inhibit or activate enzymes involved in radical trifluoromethylation
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-1-(difluoromethoxy)-3-(trifluoromethyl)benzene change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Understanding these temporal effects is essential for optimizing the use of the compound in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of 2-Bromo-1-(difluoromethoxy)-3-(trifluoromethyl)benzene vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways. At higher doses, it may cause toxic or adverse effects . These dosage-dependent effects are crucial for determining the safe and effective use of the compound in therapeutic applications.
Metabolic Pathways
2-Bromo-1-(difluoromethoxy)-3-(trifluoromethyl)benzene is involved in various metabolic pathways, interacting with specific enzymes and cofactors. These interactions influence metabolic flux and metabolite levels, affecting overall cellular metabolism
Transport and Distribution
The transport and distribution of 2-Bromo-1-(difluoromethoxy)-3-(trifluoromethyl)benzene within cells and tissues are critical for its activity and function. The compound interacts with specific transporters and binding proteins, influencing its localization and accumulation . These interactions are important for understanding how the compound exerts its effects at the cellular level and optimizing its use in research and therapy.
Subcellular Localization
The subcellular localization of 2-Bromo-1-(difluoromethoxy)-3-(trifluoromethyl)benzene is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding these localization mechanisms is crucial for elucidating the compound’s role in cellular processes and optimizing its use in research and therapy.
准备方法
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires specific catalysts and reaction conditions to ensure the selective introduction of the trifluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as halogenation, radical reactions, and purification techniques to isolate the desired product.
化学反应分析
Types of Reactions
2-Bromo-1-(difluoromethoxy)-3-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Radical Reactions: The trifluoromethyl group can be introduced or modified through radical reactions.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, radical initiators, and nucleophiles. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted benzene derivatives, while radical reactions can introduce or modify trifluoromethyl groups.
相似化合物的比较
Similar Compounds
- 2-Bromo-1-(difluoromethoxy)-4-(trifluoromethyl)benzene
- 2-Bromo-1-(difluoromethoxy)-4-(trifluoromethoxy)benzene
Uniqueness
2-Bromo-1-(difluoromethoxy)-3-(trifluoromethyl)benzene is unique due to the specific positioning of its functional groups, which can significantly influence its chemical behavior and reactivity. The presence of both difluoromethoxy and trifluoromethyl groups provides a combination of electronic and steric effects that can be leveraged in various applications .
属性
IUPAC Name |
2-bromo-1-(difluoromethoxy)-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF5O/c9-6-4(8(12,13)14)2-1-3-5(6)15-7(10)11/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZTUBXFRQJUFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)F)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4S)-4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1413219.png)
![trans [4-(1-Aminoethyl)-cyclohexyl]-carbamic acid benzyl ester](/img/structure/B1413223.png)

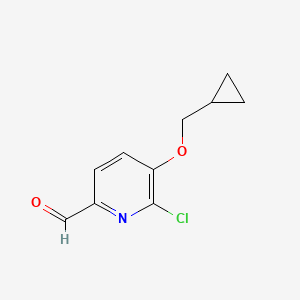
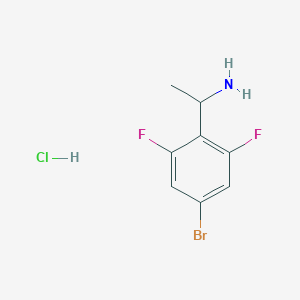
![3-[(2-iodophenyl)methylidene]-1-methylindol-2-one](/img/structure/B1413230.png)
![2-(1H-Pyrazol-4-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1413233.png)
![2-Tert-butyl 9-ethyl 7-benzyl-2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate](/img/structure/B1413235.png)
![2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]cyclopropan-1-amine hydrochloride](/img/structure/B1413236.png)
